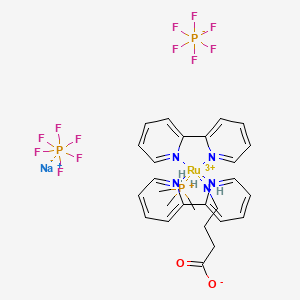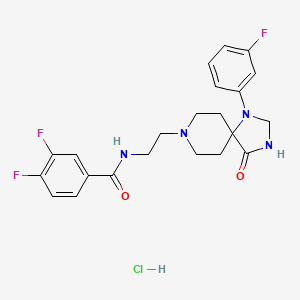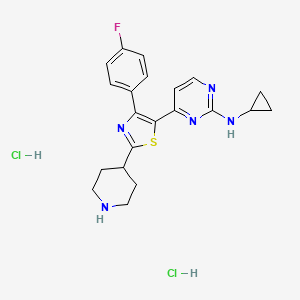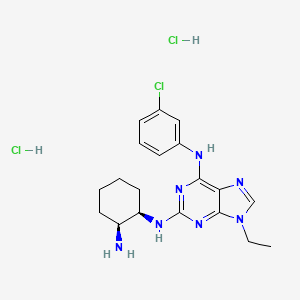
c-Di-AMP sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endogenous STING and DDX41 agonist; mediates DDX41-STING interaction. Activates STING-dependent IFN-β production in mouse and human cells. Also A2A inverse agonist. Selectively induces apoptosis of monocytes in human PBMC cultures and in NSG mice transplanted with human CD34+ cells.
Aplicaciones Científicas De Investigación
Inhibition of Osmolyte Uptake in Bacteria : c-Di-AMP inhibits the osmolyte uptake system OpuC in Staphylococcus aureus, affecting the bacteria's response to osmotic stress. It specifically inhibits the uptake of carnitine under osmotic stress conditions, playing a role in bacterial osmoprotection (Schuster et al., 2016).
Sensing Mechanism in Bacteria : c-Di-AMP acts as a second messenger in eubacteria, binding to a riboswitch class called ydaO, which is associated with genes involved in cell wall metabolism, osmotic stress responses, and sporulation. This finding reveals a significant aspect of the bacterial second messenger's regulatory network (Nelson et al., 2013).
Regulation of Metabolic Enzyme Function : c-Di-AMP has been identified as an allosteric regulator of the central metabolic enzyme pyruvate carboxylase in Listeria monocytogenes. This regulation has implications for bacterial metabolism and infection processes (Sureka et al., 2014).
Role in Bacterial Physiology and Host Immunity : c-Di-AMP regulates a variety of prokaryotic physiological functions and can induce an immune response in host animal cells. It is significant in maintaining bacterial osmotic balance, especially in Gram-positive bacteria, and has potential applications in immunomodulation and immunotherapy (Yin et al., 2020).
Host Immune Response Activation : Produced by pathogens, c-Di-AMP can be recognized by host cells, activating innate immune responses. It induces type I interferon response and activates various pathways, such as nuclear factor kappa B and inflammasome, playing a crucial role in host immunity (Cheng et al., 2022).
Regulation of Bile Salt Resistance and Osmotolerance : The production and degradation of c-Di-AMP in Clostridioides difficile are necessary for different phases of growth, environmental adaptation, and infection. It controls osmolyte uptake, conferring osmotolerance and bile salt resistance, essential for host colonization (Oberkampf et al., 2022).
Propiedades
Nombre del producto |
c-Di-AMP sodium salt |
|---|---|
Fórmula molecular |
C20H22N10Na2O12P2 |
Peso molecular |
702.38 |
Nombre IUPAC |
disodium;(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O12P2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1 |
SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Sinónimos |
3/',5/'-Cyclic diadenylic acid sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B1150227.png)

![[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl]phosphonicacidtetrasodiumsalt](/img/structure/B1150232.png)

![4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine](/img/structure/B1150247.png)


